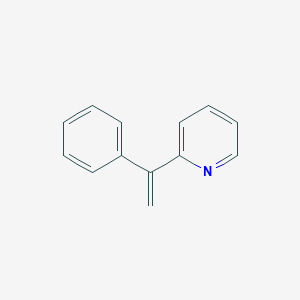
2-(1-Phenylethenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylethenyl)pyridine, also known as 2-PEP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. 2-PEP has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-(1-Phenylethenyl)pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, making it a potential candidate for the development of novel anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of 2-(1-Phenylethenyl)pyridine is not fully understood. However, it has been proposed that 2-(1-Phenylethenyl)pyridine exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 2-(1-Phenylethenyl)pyridine has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
2-(1-Phenylethenyl)pyridine has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine has been found to exhibit anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Phenylethenyl)pyridine in lab experiments is its potential therapeutic applications. Additionally, 2-(1-Phenylethenyl)pyridine is relatively easy to synthesize, making it an accessible compound for researchers. One limitation of using 2-(1-Phenylethenyl)pyridine in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(1-Phenylethenyl)pyridine. One direction is the development of novel therapeutic agents based on the structure of 2-(1-Phenylethenyl)pyridine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Phenylethenyl)pyridine and its potential therapeutic applications. Furthermore, the development of novel synthesis methods for 2-(1-Phenylethenyl)pyridine may improve its accessibility for researchers.
Métodos De Síntesis
2-(1-Phenylethenyl)pyridine can be synthesized using various methods, including the Knoevenagel condensation reaction and the Horner-Wadsworth-Emmons reaction. The Knoevenagel condensation reaction involves the reaction of pyridine-2-carboxaldehyde with benzaldehyde in the presence of a base catalyst. The Horner-Wadsworth-Emmons reaction involves the reaction of pyridine-2-carboxaldehyde with phosphonate ester in the presence of a base catalyst.
Propiedades
Número CAS |
15260-65-8 |
|---|---|
Nombre del producto |
2-(1-Phenylethenyl)pyridine |
Fórmula molecular |
C13H11N |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-(1-phenylethenyl)pyridine |
InChI |
InChI=1S/C13H11N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-10H,1H2 |
Clave InChI |
WLFQFTSISRWCNV-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Otros números CAS |
15260-65-8 |
Sinónimos |
2-(1-Phenylethenyl)pyridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
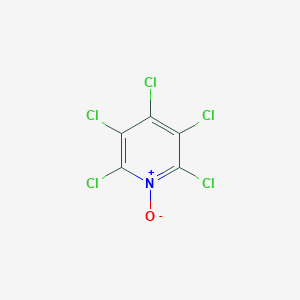
![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)
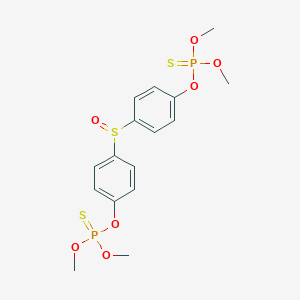

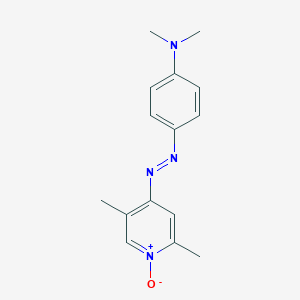
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
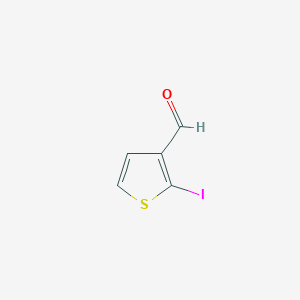
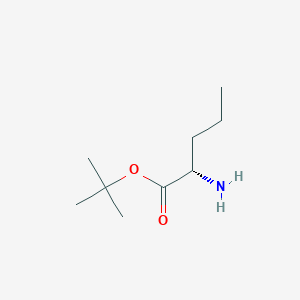
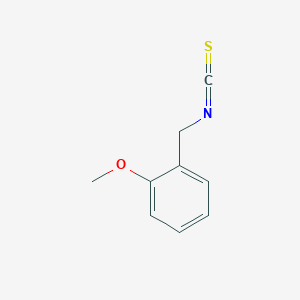
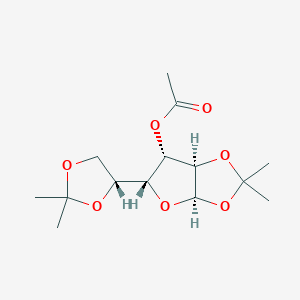
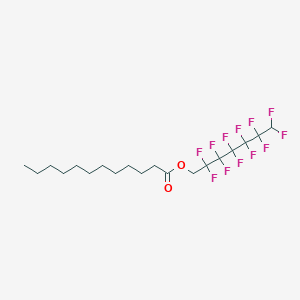
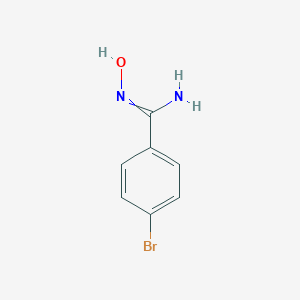
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)